molecular formula C7H13N3 B1487896 2-(3-Aminoazetidin-1-yl)butanenitrile CAS No. 1487358-00-8

2-(3-Aminoazetidin-1-yl)butanenitrile

Cat. No. B1487896
M. Wt: 139.2 g/mol
InChI Key: HGPBWHPDGPKHLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-Aminoazetidin-1-yl)butanenitrile” is a chemical compound with the molecular formula C7H13N3 and a molecular weight of 139.2 g/mol .

Scientific Research Applications

Application 1: Use in Medicinal Chemistry

  • Specific Scientific Field: Medicinal Chemistry
  • Summary of the Application: The compound “2-(3-Aminoazetidin-1-yl)butanenitrile” has been used in the synthesis of 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines, which are high-affinity non-imidazole histamine H3 receptor agonists . These agonists have shown in vivo central nervous system activity .
  • Summary of Results or Outcomes: The key compound VUF16839 (14d) combines nanomolar on-target activity (pKi = 8.5, pEC50 = 9.5) with weak activity on cytochrome P450 enzymes and good metabolic stability . In vivo evaluation of 14d in a social recognition test in mice revealed an amnesic effect at 5 mg/kg intraperitoneally .

Application 2: Use in Organic Chemistry

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: 2-Azetidinones and pyrroles are two highly important classes of molecules in organic and medicinal chemistry . A method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed .
  • Summary of Results or Outcomes: The outcomes of this application were not detailed in the source .

Application 3: Use in Pharmaceutical Chemistry

  • Specific Scientific Field: Pharmaceutical Chemistry
  • Summary of the Application: “2-(3-Aminoazetidin-1-yl)butanenitrile” is used as an impurity in the production of Levetiracetam . Levetiracetam is an antiepileptic drug used to treat epilepsy .
  • Methods of Application or Experimental Procedures: The compound is used during the synthesis of Levetiracetam and is considered an impurity . The exact methods of application or experimental procedures were not detailed in the source .
  • Summary of Results or Outcomes: The product can be used as reference standards and further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility .

Application 4: Use in Organic Synthesis

  • Specific Scientific Field: Organic Synthesis
  • Summary of the Application: “2-(3-Aminoazetidin-1-yl)ethan-1-ol” is a compound used in organic synthesis . It has a linear formula of C5H12N2O .
  • Methods of Application or Experimental Procedures: The exact methods of application or experimental procedures were not detailed in the source .
  • Summary of Results or Outcomes: The outcomes of this application were not detailed in the source .

Application 5: Use in Pharmaceutical Impurity Analysis

  • Specific Scientific Field: Pharmaceutical Impurity Analysis
  • Summary of the Application: “2-(3-Aminoazetidin-1-yl)butanenitrile” is used as an impurity in the production of Levetiracetam . Levetiracetam is an antiepileptic drug used to treat epilepsy .
  • Methods of Application or Experimental Procedures: The compound is used during the synthesis of Levetiracetam and is considered an impurity . The exact methods of application or experimental procedures were not detailed in the source .
  • Summary of Results or Outcomes: The product can be used as reference standards and further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility .

Application 6: Use in Organic Synthesis

  • Specific Scientific Field: Organic Synthesis
  • Summary of the Application: “2-(3-Aminoazetidin-1-yl)ethan-1-ol” is a compound used in organic synthesis . It has a linear formula of C5H12N2O .
  • Methods of Application or Experimental Procedures: The exact methods of application or experimental procedures were not detailed in the source .
  • Summary of Results or Outcomes: The outcomes of this application were not detailed in the source .

properties

IUPAC Name

2-(3-aminoazetidin-1-yl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-2-7(3-8)10-4-6(9)5-10/h6-7H,2,4-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPBWHPDGPKHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)N1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminoazetidin-1-yl)butanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Aminoazetidin-1-yl)butanenitrile
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2-(3-Aminoazetidin-1-yl)butanenitrile
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2-(3-Aminoazetidin-1-yl)butanenitrile
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2-(3-Aminoazetidin-1-yl)butanenitrile
Reactant of Route 5
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Reactant of Route 6
2-(3-Aminoazetidin-1-yl)butanenitrile

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